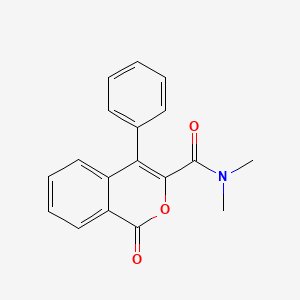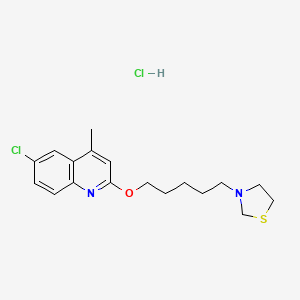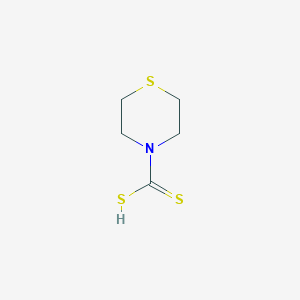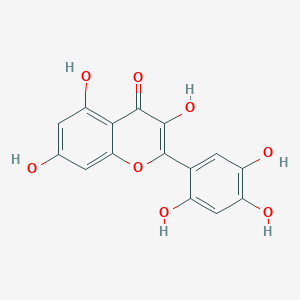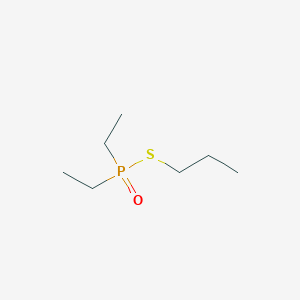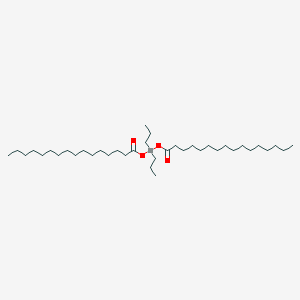
Bis(hexadecanoyloxy)(dipropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hexadecanoyloxy)(dipropyl)stannane is an organotin compound characterized by the presence of two hexadecanoyloxy groups and two propyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hexadecanoyloxy)(dipropyl)stannane typically involves the reaction of hexadecanoic acid with dipropyltin dichloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate stannate ester, which is then converted to the final product by heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(hexadecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The hexadecanoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(hexadecanoyloxy)(dipropyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of Bis(hexadecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different functional groups.
Dibutyltin dichloride: Used in similar industrial applications but has different reactivity and properties.
Uniqueness
Bis(hexadecanoyloxy)(dipropyl)stannane is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its long-chain hexadecanoyloxy groups provide enhanced stability and lipophilicity, making it suitable for applications in drug delivery and materials science.
Eigenschaften
CAS-Nummer |
39962-09-9 |
|---|---|
Molekularformel |
C38H76O4Sn |
Molekulargewicht |
715.7 g/mol |
IUPAC-Name |
[hexadecanoyloxy(dipropyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-2;/h2*2-15H2,1H3,(H,17,18);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
ORXUDQLIPGLEQI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



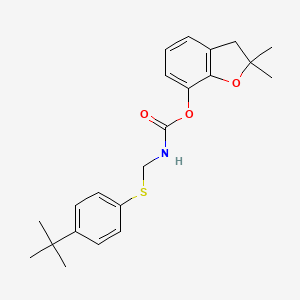
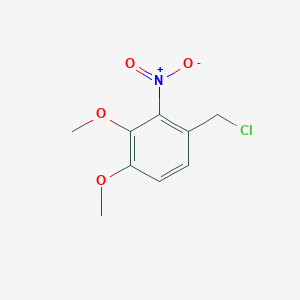
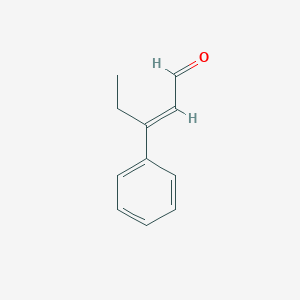
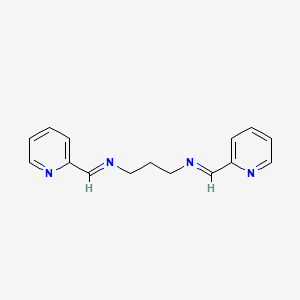
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
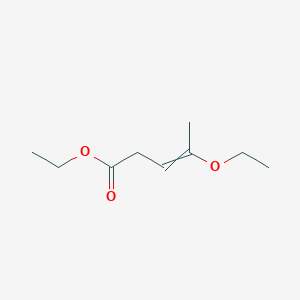
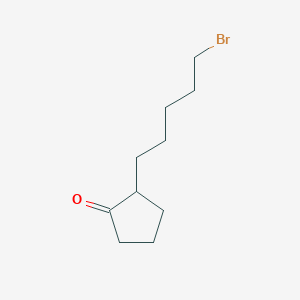
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
